![molecular formula C20H14S2 B1447002 2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation) CAS No. 1019983-99-3](/img/structure/B1447002.png)
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Overview
Description
2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene, also known as ADT, is an anthradithiophene-based small molecule semiconductor . It belongs to a new class of heteroacenes and has a 22-electron π-conjugated system . It is majorly used in a variety of organic electronic applications .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene .Physical And Chemical Properties Analysis
The maximum wavelength (λmax) of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene is 479nm in CHCl3 .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
Organic semiconductors like this compound are often used in OFETs. These devices are used in flexible electronics, displays, sensors, and other applications. The compound’s electronic properties, such as its HOMO and LUMO levels , would be key factors in its performance in this application.
Organic Photovoltaics (OPVs)
Similar organic semiconductors are used in OPVs to convert light into electricity. The compound’s absorption wavelength suggests it might be useful in this application.
Organic Photodetectors (OPDs)
Organic semiconductors can be used in OPDs, which are devices that convert light into electrical signals. The compound’s absorption wavelength suggests it might be useful in this application.
Organic Thermoelectric Devices
Organic semiconductors can be used in thermoelectric devices, which convert temperature differences into electricity. The compound’s electronic properties could make it suitable for this application.
properties
IUPAC Name |
7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c1-11-3-17-7-13-5-16-10-20-18(4-12(2)22-20)8-14(16)6-15(13)9-19(17)21-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJACFAPBXKLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC4=C(C=C5C=C(SC5=C4)C)C=C3C=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



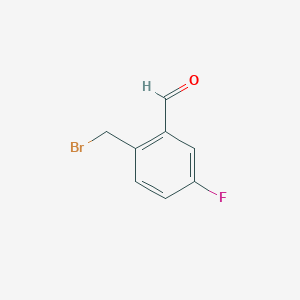
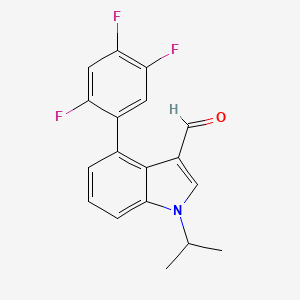
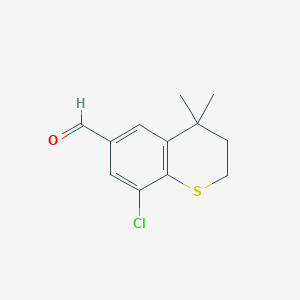
![3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1446924.png)
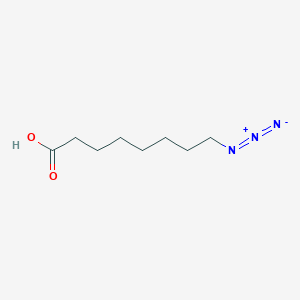
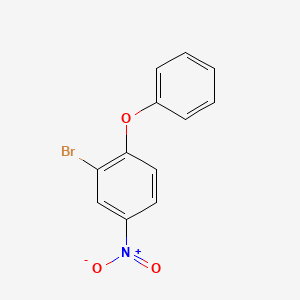
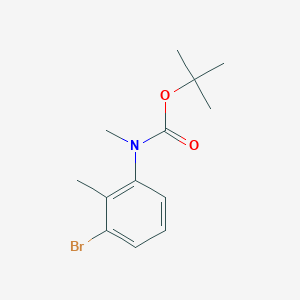
![tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B1446931.png)
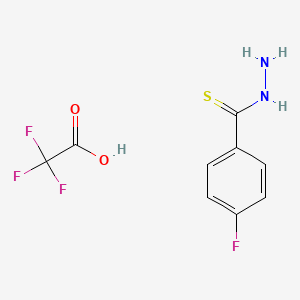
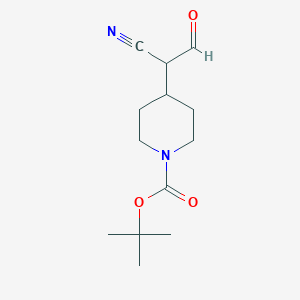
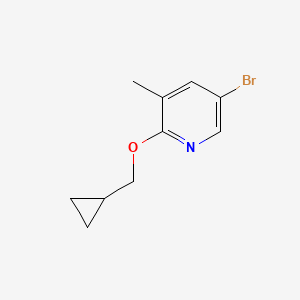
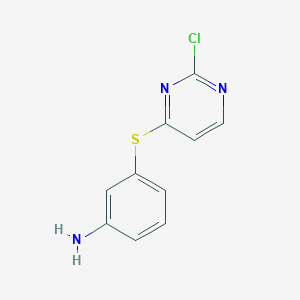
![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)
![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)